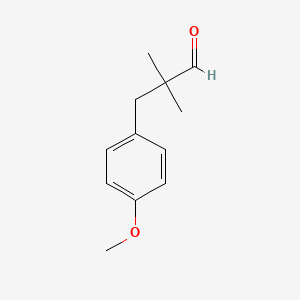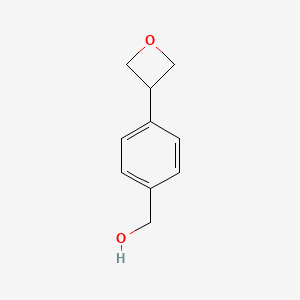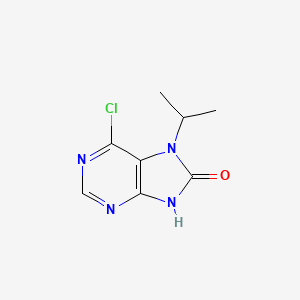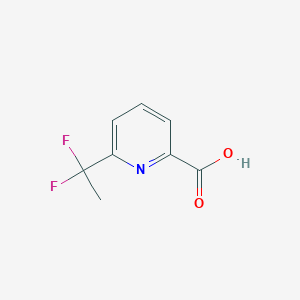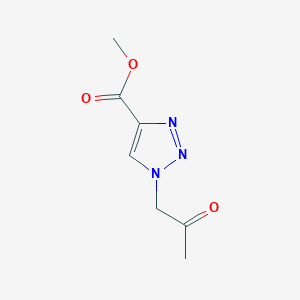
Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4-carboxylate, also known as MOPAC, is a chemical compound that has gained significant attention in the field of scientific research. MOPAC is a triazole derivative that has been widely used in various fields such as medicinal chemistry, biochemistry, and pharmacology due to its unique properties.
Scientific Research Applications
Synthetic Applications and Material Science
Activated Carboxylates Synthesis Oxazoles, serving as masked forms of activated carboxylic acids, demonstrate the potential for synthesizing macrolides such as recifeiolide and curvularin. This methodology involves photooxygenation of oxazoles to form triamides, which then undergo nucleophilic attack, showcasing the utility in synthesizing complex molecular structures H. Wasserman et al., 1981.
Crystal and Molecular Structures The study of triazole derivatives, including Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, has provided insights into their molecular and crystal structures. Such derivatives demonstrate significant supramolecular interactions, which are essential for designing materials with specific properties N. Boechat et al., 2010.
Catalysis and Allene Synthesis The Methyl 1H-1,2,3-triazole-4-carboxylate ligand has been applied in gold(I) catalysis, exhibiting excellent efficiency in catalyzing allene synthesis and alkyne hydration. This showcases the compound's role in facilitating complex chemical transformations with high efficiency and low catalyst loadings Wenkang Hu et al., 2019.
Supramolecular Chemistry and Coordination
Supramolecular Interactions 1,2,3-Triazoles are known for their diverse supramolecular interactions, which have found applications in supramolecular and coordination chemistry. The nitrogen-rich triazole ring allows for complexation of anions and the formation of versatile coordination modes, making these compounds ideal for developing new materials and catalytic systems B. Schulze & U. Schubert, 2014.
Green Chemistry and Catalysis The development of environmentally friendly synthesis methods for 1,2,3-triazoles demonstrates the commitment to green chemistry principles. For instance, DBU-water systems have been employed for efficient and eco-friendly synthesis, highlighting the potential for sustainable practices in chemical manufacturing Harjinder Singh et al., 2013.
properties
IUPAC Name |
methyl 1-(2-oxopropyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5(11)3-10-4-6(8-9-10)7(12)13-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOYFOGUQIDYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(N=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



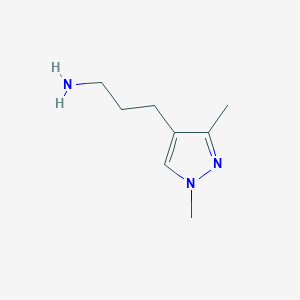
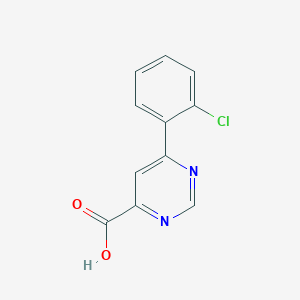

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)


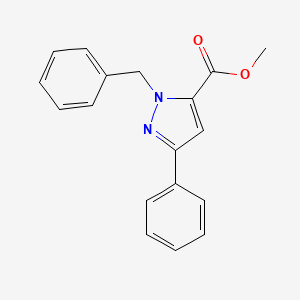
![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)
